Dipentylone hydrochloride (CAS 17763-13-2), also known as N,N-dimethylpentylone HCl, is a synthetic cathinone and beta-keto methylenedioxyamphetamine analog utilized primarily as a Certified Reference Material (CRM) in forensic and clinical toxicology. As a tertiary amine cathinone, it exhibits distinct physicochemical properties, including a molecular weight of 285.8 g/mol (salt) and specific solubility profiles suitable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows. Procurement of high-purity dipentylone hydrochloride is essential for accurate calibration, method validation, and routine screening in forensic laboratories, particularly to track its emergence as a replacement for eutylone in illicit drug markets [1].
In forensic toxicology and metabolic profiling, substituting dipentylone hydrochloride with closely related in-class analogs, such as pentylone, eutylone, or N-ethylpentylone, critically compromises analytical integrity. Because dipentylone and N-ethylpentylone are structural isomers sharing an identical exact mass, they cannot be differentiated by high-resolution mass spectrometry (HRMS) alone without exact retention time mapping and specific collision-induced dissociation (CID) fragmentation patterns derived from an authentic standard [1]. Furthermore, since pentylone is the primary N-desmethyl metabolite of dipentylone, attempting to use pentylone as a proxy standard prevents the crucial parent-to-metabolite ratio quantification required for postmortem toxicological evaluations and accurate legal scheduling [2].
To accurately identify seized materials, forensic workflows must distinguish dipentylone from its structural isomer N-ethylpentylone. While both share a base molecular weight of 249.3 Da, GC-EI-MS-MS and LC-PDA analyses utilizing authentic reference standards reveal distinct product ion spectra. Specifically, the N,N-dimethyl tertiary amine structure of dipentylone yields distinct iminium and acylium secondary fragmentation patterns compared to the N-ethyl secondary amine of N-ethylpentylone[1].
| Evidence Dimension | Iminium and acylium product ion fragmentation profiles |
| Target Compound Data | Dipentylone (N,N-dimethyl tertiary amine) yields distinct secondary fragmentation patterns. |
| Comparator Or Baseline | N-ethylpentylone (N-ethyl secondary amine isomer). |
| Quantified Difference | Complete spectral resolution of MW 249.3 Da isomers using GC-EI-MS-MS and LC-PDA. |
| Conditions | GC-EI-MS-MS and LC-PDA analysis of synthetic cathinone isomers. |
Procuring the exact dipentylone standard is mandatory to establish the distinct iminium ion reference spectra needed to prevent false-positive identification of the N-ethylpentylone isomer in forensic casework.
In postmortem toxicology, accurate quantitation of both the parent drug and its metabolites is required to determine the time-course of intoxication. A validated LC-QQQ-MS standard addition method demonstrated that dipentylone blood concentrations ranged from 3.3 to 4600 ng/mL, while its primary N-desmethyl metabolite, pentylone, was detected in 98% of cases at concentrations ranging from 1.3 to 710 ng/mL [1].
| Evidence Dimension | Postmortem blood concentration range and detection frequency |
| Target Compound Data | Dipentylone (Parent): 3.3–4600 ng/mL |
| Comparator Or Baseline | Pentylone (Metabolite): 1.3–710 ng/mL (detected in 98% of dipentylone cases) |
| Quantified Difference | Enables precise calculation of the in vivo N-demethylation metabolic conversion rate. |
| Conditions | Validated LC-QQQ-MS standard addition method on postmortem blood samples. |
Laboratories must procure both dipentylone and its metabolite pentylone to accurately determine the time-course of ingestion and cause of death in fatal intoxication cases.
Understanding the abuse liability of synthetic cathinones requires precise monoamine transporter binding data. In vitro assays reveal that dipentylone acts as a potent uptake inhibitor at the dopamine transporter (DAT) with an IC50 of 49 nM, while exhibiting a substantially weaker effect at the serotonin transporter (SERT) with an IC50 of 4990 nM [1].
| Evidence Dimension | Monoamine transporter uptake inhibition (IC50) |
| Target Compound Data | DAT IC50 = 49 nM |
| Comparator Or Baseline | SERT IC50 = 4990 nM |
| Quantified Difference | 100-fold higher potency at the dopamine transporter compared to the serotonin transporter. |
| Conditions | In vitro monoamine transporter uptake assays. |
This quantitative binding profile provides essential baseline data for neurotoxicological research and behavioral assay modeling, distinguishing its mechanism from other mixed-action cathinones.
The reliability of analytical reference standards depends heavily on their stability in biological matrices and storage buffers. Stability studies indicate that dipentylone remains stable in oral fluid and urine matrices for 15 days at ambient temperature, but this stability is significantly extended to 60 days at 4 °C and over 90 days at -20 °C [1].
| Evidence Dimension | Analyte degradation over time |
| Target Compound Data | Stable for 90 days at -20 °C and 60 days at 4 °C |
| Comparator Or Baseline | Ambient temperature (stable for 15 days) |
| Quantified Difference | 6-fold increase in stability duration under standard -20 °C laboratory freezer conditions. |
| Conditions | Oral fluid and urine matrix stability testing. |
Demonstrates that dipentylone reference standards and spiked matrix samples can be reliably batched and stored under standard cold-chain conditions without compromising quantitative accuracy.
Due to the identical exact mass of dipentylone and N-ethylpentylone, forensic laboratories must utilize the authentic dipentylone hydrochloride standard to establish exact retention times and iminium/acylium product ion spectra in GC-EI-MS-MS workflows. This ensures legally defensible identification of seized materials[1].
Clinical toxicology departments require dipentylone hydrochloride to build validated LC-QQQ-MS standard addition curves. This enables the precise quantification of the parent drug alongside its primary N-desmethyl metabolite, pentylone, in postmortem blood and urine samples to determine the cause of death[2].
Research institutions investigating the neurochemical impact of emerging synthetic cathinones utilize dipentylone hydrochloride as a baseline compound in monoamine transporter assays. Its established 100-fold selectivity for DAT over SERT provides a reliable benchmark for evaluating the psychomotor stimulant effects of novel analogs [2].